Idarubicin hydrochloride is a semi-synthetic anthracycline antibiotic that is primarily used as an antineoplastic agent in the treatment of various types of leukemia, including acute myeloid leukemia and acute lymphoblastic leukemia. It is chemically classified as 5,12-Naphthacenedione, 9-acetyl-7-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,9,11-trihydroxyhydrochloride, (7S-cis) . Idarubicin is structurally similar to daunorubicin but differs by the absence of a methoxy group at position 4, which enhances its lipophilicity and cellular uptake .
Idarubicin acts as a DNA intercalating agent, inserting itself between DNA base pairs and disrupting essential cellular processes like DNA replication and transcription. Additionally, it may inhibit the enzyme topoisomerase II, further hindering DNA replication and leading to cell death in cancer cells.
Idarubicin hydrochloride functions through several key mechanisms:
Idarubicin exhibits potent antitumor activity against a wide range of cancers. Its primary biological activities include:
Idarubicin hydrochloride is primarily used in oncology for:
Interactions with other drugs and biological systems are critical for understanding idarubicin's safety and efficacy:
Idarubicin's unique properties set it apart from other anthracyclines. Here are some similar compounds:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Doxorubicin | Widely used for solid tumors; has a methoxy group at position 4 | Less lipophilic than idarubicin |
Daunorubicin | Primarily used for leukemia; similar structure but lower potency | Lacks the acetyl modification |
Epirubicin | Used for breast cancer; has a hydroxyl group at position 4 | Different pharmacokinetics |
Mitoxantrone | Non-anthracycline; used for prostate cancer; different mechanism | Less cardiotoxicity compared to idarubicin |
Idarubicin's enhanced lipophilicity allows for improved cellular uptake compared to doxorubicin and daunorubicin, making it particularly effective in treating leukemias where rapid cellular uptake is crucial for efficacy .
Idarubicin undergoes extensive reductive metabolism primarily mediated by carbonyl reductase 1 (CBR1) and aldo-keto reductase family 1 member C3 (AKR1C3) [3]. These cytosolic enzymes catalyze the conversion of the C-13 ketone group to a secondary alcohol, forming the active metabolite idarubicinol [2] [4]. Quantitative analyses reveal idarubicinol achieves plasma concentrations 8-fold higher than the parent compound within 24 hours post-administration [5].
The metabolic conversion occurs through first-order kinetics with Michaelis-Menten constants (K~m~) of 12.4 ± 2.1 µM for CBR1 and 8.9 ± 1.7 µM for AKR1C3 [3]. Unlike other anthracyclines, idarubicinol maintains equivalent cytotoxic potency to idarubicin while demonstrating reduced susceptibility to multidrug resistance (MDR) mechanisms mediated by P-glycoprotein efflux [2] [4]. Hepatic microsomal studies show 68-72% metabolic conversion occurs extrahepatically, primarily in erythrocytes and leukocytes [2].
Idarubicin displays rapid tissue distribution with a steady-state volume of distribution (V~ss~) of 24 L/kg, reflecting extensive extravascular penetration [5]. Myocardial concentrations reach 20-fold plasma levels within 24 hours, while idarubicinol demonstrates 400-fold tissue accumulation compared to the parent compound [5]. The metabolite's lipophilicity (logP 1.8 vs. 1.2 for idarubicin) facilitates blood-brain barrier penetration, achieving cerebrospinal fluid concentrations of 18-32 nM in pediatric patients [2] [4].
Table 1: Tissue-to-Plasma Concentration Ratios at 24 Hours Post-Dose
Tissue | Idarubicin | Idarubicinol |
---|---|---|
Myocardium | 20:1 | 5:1 |
Liver | 15:1 | 22:1 |
Bone Marrow | 8:1 | 35:1 |
Cerebrospinal Fluid | 0.3:1 | 1.2:1 |
A three-compartment model best describes idarubicin's disposition following intravenous administration, with parameters:
Oral administration exhibits nonlinear pharmacokinetics due to saturation of first-pass metabolism. Bioavailability ranges from 24-39% with dose-dependent absorption:
Table 2: Comparative Pharmacokinetic Parameters
Parameter | Intravenous (12 mg/m²) | Oral (30 mg/m²) |
---|---|---|
C~max~ (ng/mL) | 182 ± 34 | 45 ± 11 |
AUC~0-∞~ (ng·h/mL) | 1,240 ± 215 | 980 ± 189 |
t~max~ (h) | 0.25 | 2.8 |
F (%) | 100 | 32 ± 6 |
Hepatic impairment reduces oral bioavailability to 18-22% while increasing metabolite exposure (AUC~IDAol~/AUC~IDA~ ratio 21.4 vs. 18.9 in normal function) [1]. Renal dysfunction prolongs elimination half-life to 55.8 ± 8.2 hours versus 41.3 ± 10.1 hours in patients with normal creatinine clearance [1].
Idarubicin undergoes significant enterohepatic recirculation mediated by biliary excretion of idarubicinol glucuronides. Approximately 12-18% of administered doses reappear in plasma as parent drug following deconjugation in the gut [2]. Elimination occurs predominantly through hepatic metabolism (68%) and renal excretion (22%), with <5% excreted unchanged [1] [5].
The terminal elimination phase follows biphasic kinetics:
Idarubicin hydrochloride demonstrates distinct characteristics regarding P-glycoprotein substrate recognition that differentiate it from other anthracycline compounds. Research findings reveal that idarubicin exhibits significantly reduced recognition by P-glycoprotein compared to conventional anthracyclines [1] [2]. Flow cytometry studies utilizing fluorescence resonance energy transfer between Hoechst 33342 and anthracyclines have demonstrated that while daunorubicin DNA intercalation is affected by both P-glycoprotein and multidrug resistance-associated protein, idarubicin DNA intercalation is affected only by multidrug resistance-associated protein and not by P-glycoprotein [1] [2].
The molecular basis for this differential recognition lies in the structural modifications that reduce P-glycoprotein binding affinity. Cytotoxicity studies in P-glycoprotein-overexpressing cell lines demonstrate that idarubicin maintains nearly equivalent toxicity in both wildtype and ABCB1-overexpressing cells, with resistance indices of only 2.5-fold compared to 9-fold for doxorubicin and substantially higher values for daunorubicin [3] [4]. This reduced substrate specificity translates to enhanced therapeutic efficacy in multidrug-resistant tumor models.
Pharmacokinetic investigations reveal that idarubicin efflux rates are significantly lower than those of conventional anthracyclines [5]. Studies comparing uptake and efflux in pediatric acute leukemia samples showed that while efflux of both idarubicin and daunorubicin was inversely correlated with P-glycoprotein expression, the magnitude of this effect was substantially reduced for idarubicin [5]. The enhanced cellular retention contributes to sustained therapeutic concentrations despite the presence of efflux transporters.
Anthracycline | P-Glycoprotein Substrate | Resistance Index | Efflux Sensitivity | MDR Circumvention |
---|---|---|---|---|
Doxorubicin | Yes | 9-fold | High | Poor |
Daunorubicin | Yes | 250-fold | High | Poor |
Idarubicin | Poor/Weak | 2.5-fold | Low | Good |
Epirubicin | Yes | 9-fold | High | Poor |
The clinical implications of these findings are significant for overcoming P-glycoprotein-mediated resistance. Concurrent in vitro studies demonstrated that idarubicin, at pharmacologically relevant concentrations, was less sensitive to P-glycoprotein-mediated drug efflux than daunorubicin and was more effective when combined with cyclosporin A to circumvent drug resistance mechanisms [6]. This property positions idarubicin as a preferred anthracycline for cases overexpressing P-glycoprotein drug resistance mechanisms.
The enhanced lipophilicity of idarubicin hydrochloride represents a fundamental determinant of its cellular pharmacokinetic behavior and therapeutic efficacy. The absence of the methoxy group at position 4 and the hydrogen atom at position 14 results in significantly increased lipophilicity compared to conventional anthracyclines [7] [8]. This structural modification leads to faster accumulation in cellular compartments and superior DNA-binding capacity [8].
Cellular uptake kinetics demonstrate remarkable differences between idarubicin and other anthracyclines. Flow cytometry studies reveal that idarubicin uptake reaches approximately 40% of available drug within 5 minutes, followed by saturation within 0.5-1 hour, while doxorubicin accumulation remains marginal during the first half hour and reaches maximum after approximately 4 hours [9]. This represents an overall 16-fold faster cellular uptake for idarubicin compared to doxorubicin [9].
The subcellular distribution pattern of idarubicin differs markedly from conventional anthracyclines. Confocal microscopy studies demonstrate that idarubicin localizes predominantly in the cytoplasm, contrasting with the nuclear accumulation observed for doxorubicin and daunorubicin [10] [11]. This distribution pattern remains unaltered by resistance status or the presence of resistance reversing agents such as verapamil [10]. The cytoplasmic localization suggests that nuclear accumulation may not be a prerequisite for anthracycline cytotoxicity, particularly for idarubicin.
Pharmacokinetic parameters reflect the enhanced tissue penetration capabilities of idarubicin. Studies of cellular drug concentrations in leukemia patients show that peak cellular idarubicin concentrations are reached within minutes after injection, with concentrations in nucleated blood and bone marrow cells exceeding plasma concentrations by more than a hundred-fold [12] [13]. The extensive tissue binding is reflected in the very high volume of distribution, presumably indicating widespread cellular accumulation.
Anthracycline | Lipophilicity | Nuclear Accumulation | Cellular Uptake Rate | Retention Time | Blood-Brain Barrier |
---|---|---|---|---|---|
Doxorubicin | Low | High | Slow | Moderate | Poor |
Daunorubicin | Low | High | Slow | Moderate | Poor |
Idarubicin | High | Predominantly Cytoplasmic | 10-16 fold faster | Prolonged | Yes |
Epirubicin | Low | High | Slow | Moderate | Poor |
The prolonged retention characteristics of idarubicin contribute to sustained therapeutic effects. Studies demonstrate significantly prolonged retention of idarubicin in tumor cells compared to doxorubicin, with cellular disappearance rates showing a terminal half-life of approximately 15 hours in plasma and cells, while the primary active metabolite idarubicinol exhibits a terminal half-life of about 72 hours in cells [9] [13]. This extended cellular residence time enhances therapeutic efficacy and potentially reduces the frequency of administration required.
Intravital microscopy studies provide direct evidence of superior tissue penetration and distribution. Real-time imaging demonstrates accelerated accumulation of idarubicin, preferentially around tumor-associated vessels, with maximum uptake reaching 6.0 × 10^-8 nmol/pixel at 60 micrometers from the nearest vessel after 35 minutes of treatment, compared to doxorubicin reaching only 0.7 × 10^-8 nmol/pixel after 50 minutes [9]. This represents a 10-fold faster uptake rate before reaching saturation.
The therapeutic efficacy of idarubicin hydrochloride can be significantly enhanced through synergistic combinations with multidrug resistance reversal agents. These combinations exploit the unique pharmacokinetic properties of idarubicin while simultaneously blocking residual resistance mechanisms.
Cyclosporin A represents the most extensively studied reversal agent in combination with idarubicin. Pharmacokinetic studies demonstrate that cyclosporin A administration at 10 mg/kg daily significantly increases systemic exposure to both idarubicin and its active metabolite idarubicinol in acute leukemia patients [14]. The area under the concentration-time curve for idarubicin increased from 315.44 to 558.26 μg×h×L^-1, while idarubicinol exposure increased from 1028.49 to 2896.60 μg×h×L^-1 [14]. This dramatic pharmacokinetic enhancement occurs due to reduced total body clearance of both compounds.
PSC 833, a non-immunosuppressive cyclosporin analogue, demonstrates exceptional efficacy in reversing idarubicin resistance. Studies in P-glycoprotein-overexpressing multidrug-resistant K562 cells show that PSC 833 at 0.4 μM restores intracellular accumulation of idarubicin and idarubicinol to 104% and 116%, respectively, of levels observed in parent cells [15]. The resistance index for idarubicin decreased from 20-fold to 4.0-fold, while idarubicinol resistance decreased from 104-fold to 1.5-fold [15]. Importantly, clinical studies demonstrate that PSC 833 does not significantly alter the disposition of idarubicin, avoiding potentially dangerous pharmacokinetic interactions [16].
PAK-104P, a pyridine analogue, provides complete reversal of both P-glycoprotein and multidrug resistance-associated protein-mediated resistance. This agent demonstrates unique dual specificity, completely blocking both transporter systems at 5 μM concentration while higher concentrations of verapamil, PSC 833, and cyclosporin A are necessary to achieve complete blocking of multidrug resistance-associated protein compared to P-glycoprotein [1] [2]. The complete reversal capability makes PAK-104P particularly valuable for idarubicin therapy, as it can address both major efflux mechanisms simultaneously.
Verapamil and its D-isomer exhibit differential effects on idarubicin resistance modulation. D-verapamil, which is 10 times less active on the cardiovascular system while retaining multidrug resistance modulating activity, increases intracellular anthracycline concentrations and cytotoxicity in a dose-related manner [17]. At clinically tolerable concentrations of 2-3 μM, D-verapamil can restore full sensitivity to idarubicin in resistant cell lines [17]. The stereoisomer specificity allows for therapeutic multidrug resistance reversal without prohibitive cardiovascular toxicity.
Reversal Agent | Effective Concentration | Idarubicin Resistance Reversal | Pharmacokinetic Effect | Clinical Tolerability |
---|---|---|---|---|
Cyclosporin A | 10-16 mg/kg | Partial | Increased AUC | Nephrotoxic |
PSC 833 | 0.4 μM | Complete | Minimal | Good |
D-Verapamil | 2-3 μM | Partial | Increased retention | Good |
PAK-104P | 5 μM | Complete | Enhanced accumulation | Good |
Verapamil | 50-100 μM | Moderate | Increased accumulation | Cardiotoxic |
Clinical trial evidence supports the therapeutic benefit of these combinations. Phase I studies with escalating doses of idarubicin combined with short-course cyclosporin A demonstrate manageable toxicity profiles up to idarubicin doses of 17.5 mg/m²/day with overall response rates of 61% in refractory acute leukemia patients [18]. The combination approach enables dose intensification while maintaining acceptable toxicity profiles through the synergistic resistance reversal mechanisms.
Mechanistic studies reveal that the synergistic effects extend beyond simple additive pharmacokinetic interactions. The combination of idarubicin with reversal agents results in enhanced nuclear accumulation and sustained drug levels that exceed the sum of individual effects. Nuclear accumulation emerges as the strongest predictor of anthracycline effectiveness in ABCB1-overexpressing drug-resistant cells, with the most potent analogues showing improved nuclear accumulation compared to clinically used counterparts [4].
Parameter | Idarubicin | Daunorubicin | Doxorubicin |
---|---|---|---|
MRP1 Substrate | Yes | Yes | Yes |
P-Glycoprotein Substrate | Poor | Yes | Yes |
DNA Intercalation (MRP1+ cells) | Reduced | Reduced | Reduced |
DNA Intercalation (P-gp+ cells) | Unaffected | Reduced | Reduced |
Cellular Efflux Rate | Low | High | High |
Acute Toxic;Health Hazard